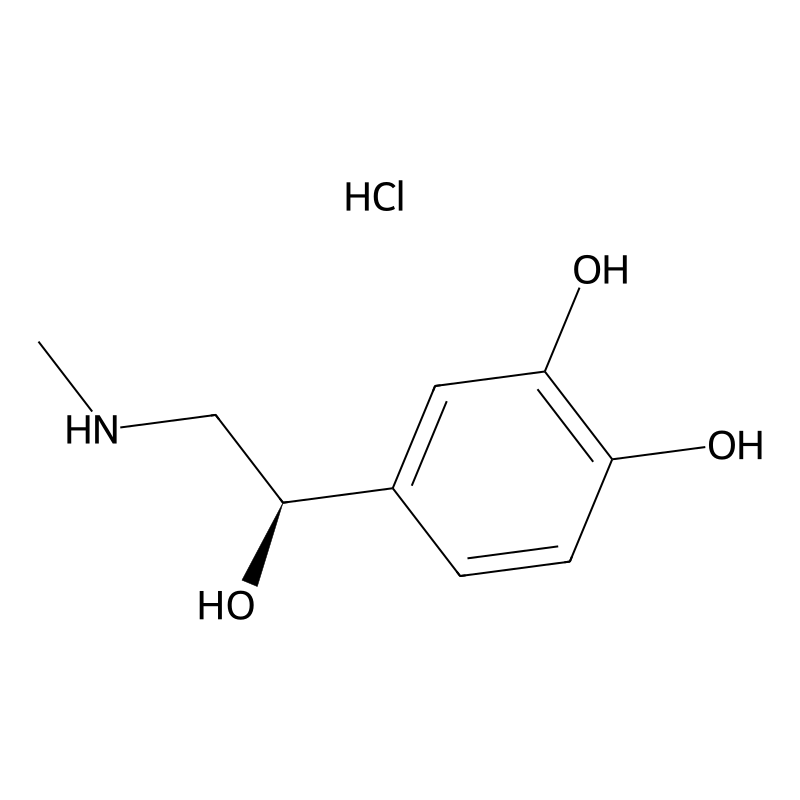

Epinephrine Hydrochloride

C9H14ClNO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H14ClNO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN HOT MIXT OF GLYCERIN & WATER

INSOL IN ALC, CHLOROFORM, ETHER, FIXED & VOLATILE OILS

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Signaling Pathways

Epinephrine acts through adrenergic receptors, which are G protein-coupled receptors. Scientists use epinephrine to investigate the downstream signaling cascades activated by these receptors in isolated cells. This helps elucidate the mechanisms by which epinephrine influences cellular functions like metabolism, gene expression, and cell survival .

Neuronal Activity

Epinephrine can modulate neuronal activity in different brain regions. Researchers can apply epinephrine to brain slices or cultured neurons to study its effects on neurotransmitter release, action potential firing, and synaptic plasticity .

Physiological Effects

Epinephrine has diverse physiological effects, including bronchodilation, increased heart rate, and blood sugar rise. Scientists can use epinephrine in isolated tissues or whole animals to investigate its impact on these processes. This helps understand the mechanisms underlying its therapeutic effects in various diseases .

Epinephrine Hydrochloride in Disease Research

Beyond basic research, epinephrine hydrochloride finds application in studies related to specific diseases:

Asthma Models

Researchers use epinephrine to induce bronchoconstriction in animal models of asthma, allowing them to test the effectiveness of new asthma medications .

Cardiovascular Disease

Epinephrine's ability to increase heart rate and contractility makes it a valuable tool in studying heart function and disease models. Scientists can use it to assess cardiac reserve and responses to stress in animal models .

Neurodegenerative Disorders

Studies have explored the potential role of epinephrine in neurodegenerative diseases like Parkinson's disease. Researchers use epinephrine to investigate its effects on dopamine neurons and other aspects of these conditions .

Epinephrine Hydrochloride, commonly known as epinephrine, is a critical medication and hormone produced by the adrenal glands. It plays a pivotal role in the body's fight-or-flight response, increasing heart rate, blood flow to muscles, and energy availability by elevating blood sugar levels. The chemical formula for epinephrine hydrochloride is , and it is classified as a catecholamine, which includes other compounds like norepinephrine and dopamine. Epinephrine acts primarily on alpha and beta-adrenergic receptors, exerting various physiological effects that are essential in emergency medical situations .

Epinephrine hydrochloride acts by mimicking the effects of naturally occurring epinephrine in the body. It binds to alpha and beta-adrenergic receptors on target cells, triggering various physiological responses:

- Alpha receptors: Binding leads to vasoconstriction (narrowing of blood vessels), increasing blood pressure.

- Beta-1 receptors: Stimulation increases heart rate and contractility, enhancing cardiac output.

- Beta-2 receptors: Activation relaxes smooth muscle in the airways, promoting bronchodilation and improving breathing.

This combined action makes epinephrine hydrochloride a valuable tool in treating life-threatening conditions like anaphylaxis and cardiac arrest.

- Toxicity: Overdose can cause high blood pressure, anxiety, tremors, and cardiac arrhythmias.

- Contraindications: It is not recommended for individuals with certain heart conditions or uncontrolled hypertension.

- Improper use: Accidental injection outside the muscle can lead to tissue necrosis (tissue death).

Epinephrine exhibits a wide range of biological activities:

- Cardiovascular Effects: Increases heart rate and contractility through beta-1 adrenergic receptor activation.

- Respiratory Effects: Causes bronchodilation by acting on beta-2 adrenergic receptors, making it vital for treating asthma and anaphylaxis.

- Metabolic Effects: Stimulates glycogenolysis in the liver, raising blood glucose levels, which is crucial during stress responses.

- Vascular Effects: Induces vasoconstriction via alpha-1 receptors, which helps maintain blood pressure during shock or anaphylactic reactions .

Epinephrine can be synthesized through various methods:

- Natural Extraction: Historically isolated from adrenal glands.

- Chemical Synthesis:

- Starting with tyrosine, it undergoes hydroxylation to form L-DOPA.

- L-DOPA is then decarboxylated to dopamine.

- The final step involves the methylation of dopamine to produce epinephrine.

- Biotechnological Approaches: Utilizing recombinant DNA technology to express enzymes involved in the biosynthesis of catecholamines .

Epinephrine Hydrochloride is widely used in medical practice:

- Anaphylaxis Treatment: Administered during severe allergic reactions to counteract symptoms.

- Cardiac Arrest Management: Used during cardiopulmonary resuscitation to stimulate heart activity.

- Asthma Management: Provides rapid relief from bronchospasm.

- Local Anesthesia: Prolongs the effects of local anesthetics by inducing vasoconstriction .

Epinephrine interacts with various medications and substances:

- Beta-blockers: May reduce the effectiveness of epinephrine.

- Monoamine Oxidase Inhibitors: Can enhance the effects of epinephrine, leading to increased side effects.

- Tricyclic Antidepressants: May potentiate cardiovascular effects, increasing the risk of arrhythmias.

Adverse reactions include anxiety, tremors, headache, and cardiovascular complications such as palpitations or hypertension .

Epinephrine shares structural similarities with other catecholamines. Here are some comparable compounds:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Norepinephrine | Blood pressure regulation | Primarily acts on alpha receptors | |

| Dopamine | Neurotransmitter; heart function | Precursor to norepinephrine and epinephrine | |

| Isoproterenol | Bronchodilator | Selective for beta receptors | |

| Phenylephrine | Nasal decongestant | Primarily an alpha agonist |

Epinephrine's uniqueness lies in its dual action on both alpha and beta adrenergic receptors, making it versatile for various acute medical situations compared to other compounds that may target specific receptor types more selectively .

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for epinephrine hydrochloride is 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride. Common synonyms include:

| Synonym | Source |

|---|---|

| Adrenaline hydrochloride | |

| Adrenalin chloride | |

| Epinephrine HCl | |

| (±)-Epinephrine hydrochloride | |

| Racepinephrine hydrochloride |

The racemic mixture (±)-epinephrine hydrochloride contains equal proportions of the R- and S-enantiomers.

Molecular Formula and Structural Features

Epinephrine hydrochloride has the molecular formula C₉H₁₄ClNO₃, with a molecular weight of 219.67 g/mol. Its structure comprises:

- Catechol group: Two adjacent hydroxyl groups (-OH) on a benzene ring.

- Ethylamine side chain: A methylamino group (-CH₂-NH-CH₃) attached to a hydroxyl-bearing carbon.

- Stereochemistry: The (R)-configuration at the hydroxyl-bearing carbon is critical for biological activity.

The hydrochloride salt enhances solubility in aqueous solutions and stabilizes the compound against oxidation.

Crystalline Form and Polymorphism

Epinephrine hydrochloride exists as a white to off-white crystalline powder with a melting point of 157°C. While polymorphic variants of epinephrine salts (e.g., malonate) have been studied, the hydrochloride form’s polymorphism is not extensively documented in the provided literature. Its crystalline structure is stabilized by hydrogen bonding between the hydrochloride ion and the catechol hydroxyl groups.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of epinephrine hydrochloride [1]. The crystallographic investigation reveals fundamental structural parameters essential for understanding the solid-state properties of this compound.

The crystal structure of epinephrine hydrochloride adopts a monoclinic crystal system with space group P2₁ [2]. The unit cell parameters have been precisely determined through single crystal X-ray diffraction analysis, yielding a = 7.873(2) Å, b = 6.790(2) Å, c = 8.638(2) Å, and β = 98.02° [2]. These parameters indicate a slightly distorted monoclinic structure with the characteristic single oblique angle.

The asymmetric unit contains Z = 2 formula units, corresponding to two molecules of epinephrine hydrochloride per unit cell [2]. The calculated density based on these crystallographic parameters is 1.608 g/cm³ [2], which aligns with typical values for organic hydrochloride salts of pharmaceutical compounds.

Crystal structure determination typically employs Cu Kα radiation (λ = 1.540598 Å) under standard diffractometric conditions [1]. The absolute configuration determination is particularly crucial for epinephrine hydrochloride, as only the L-(-)-epinephrine enantiomer possesses the desired pharmacological activity, while the D-(+)-epinephrine represents an inactive impurity that must be controlled [3].

Data collection protocols typically utilize cryocrystallographic conditions at 100 K to enhance crystal stability and improve diffraction quality [4]. The systematic collection of diffraction data allows for comprehensive structure solution and refinement using difference Fourier methods, providing unambiguous determination of molecular geometry and intermolecular interactions within the crystal lattice [4].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation capabilities for epinephrine hydrochloride, enabling identification of all proton environments within the molecule [5] [6]. The aromatic region displays characteristic signals between 6.5-7.0 ppm, corresponding to the catechol ring protons in their distinct chemical environments [5]. These signals provide direct evidence for the substitution pattern on the benzene ring.

The aliphatic region exhibits signals between 2.5-4.5 ppm, representing the ethylamine side chain protons [5]. The methylamino group typically appears as a characteristic pattern, while the hydroxyl-bearing carbon proton shows distinctive coupling patterns. Exchangeable protons from the phenolic hydroxyl groups and the secondary amine appear in the 5-10 ppm range, though their exact positions depend on solvent conditions and exchange rates [5].

¹³C Nuclear Magnetic Resonance spectroscopy complements the proton analysis by providing carbon framework information [7]. Aromatic carbons appear in the 115-150 ppm region, while aliphatic carbons from the ethylamine chain are observed between 35-70 ppm [7]. The differentiation between quaternary, tertiary, secondary, and primary carbons through ¹³C Nuclear Magnetic Resonance provides unambiguous confirmation of the molecular structure.

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy offers characteristic fingerprint identification through functional group-specific vibrational frequencies [5] [8]. The O-H stretching vibrations appear as broad absorptions between 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl groups participating in hydrogen bonding networks [8].

N-H stretching frequencies are observed in the 3000-3300 cm⁻¹ region, characteristic of the secondary amine functional group [8]. C-H stretching vibrations appear between 2800-3000 cm⁻¹, representing both aromatic and aliphatic C-H bonds [8].

The aromatic C=C stretching vibrations manifest between 1450-1600 cm⁻¹, providing evidence for the benzene ring system [8]. C-O stretching frequencies in the 1000-1300 cm⁻¹ range correspond to both phenolic and alcoholic C-O bonds present in the molecule [8].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through fragmentation patterns [9] [10]. The molecular ion peak appears at m/z 184 for the free base form of epinephrine, representing the protonated molecule [M+H]⁺ [9].

The base peak at m/z 107 corresponds to the catechol fragment, formed through loss of the ethylamine side chain [9] [10]. Additional fragment ions at m/z 152, 77, and 76.9 represent sequential fragmentation pathways, providing structural confirmation through predictable bond cleavage patterns [9] [10].

Electrospray ionization mass spectrometry techniques prove particularly effective for epinephrine analysis, offering enhanced sensitivity and reduced fragmentation compared to electron impact ionization methods [9] [11]. The use of deuterated internal standards enables precise quantitative analysis with excellent accuracy and precision [11].

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography serves as the primary analytical technique for purity assessment and quantitative analysis of epinephrine hydrochloride [3] [12] [13]. Standard reverse-phase chromatographic conditions typically employ C18 stationary phases with mobile phase systems consisting of acetonitrile and phosphate buffer combinations [12] [13].

Typical retention times for epinephrine hydrochloride range around 5.3 minutes under standard C18 column conditions [12]. The mobile phase pH is critically adjusted to 2.5-7.2 to optimize peak shape and resolution [13] [14]. Detection is commonly performed using ultraviolet absorbance at 273-280 nm or electrochemical detection methods [15] [12].

Method validation parameters demonstrate excellent analytical performance, with precision values typically less than 2.0% relative standard deviation for both inter-day and intra-day measurements [13] [14]. Accuracy, assessed through recovery studies, consistently achieves 99.25-101.81% recovery across the analytical range [13] [14].

The limit of detection varies from 0.02-0.45 µg/mL depending on the specific method and detection system employed [13] [14]. Limits of quantification typically range from 0.79-0.94 µg/mL, providing sufficient sensitivity for pharmaceutical analysis requirements [13] [14].

Enantiomeric Separation and Chiral Analysis

Chiral separation of epinephrine enantiomers represents a critical analytical challenge due to the pharmaceutical requirement for the active L-(-)-enantiomer [3] [16]. Chiral stationary phases enable baseline resolution of R and S enantiomers with resolution values greater than 1.5 [16].

Circular dichroism detection coupled with achiral High Performance Liquid Chromatography provides an alternative approach for enantiomeric purity determination [3]. This technique successfully detects the inactive D-(+) enantiomer at 1% of the total epinephrine composition, meeting United States Pharmacopeia testing criteria [3].

Ultra Performance Liquid Chromatography Enhancement

Ultra Performance Liquid Chromatography systems provide enhanced resolution and analysis speed compared to conventional High Performance Liquid Chromatography methods [17]. The improved peak resolution enables better separation of epinephrine from potential degradation products and impurities [17].

Stability-Indicating Methodology

Stability-indicating High Performance Liquid Chromatography methods demonstrate capability to separate epinephrine hydrochloride from its degradation products [13] [14]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions confirm method specificity [13] [14].

The developed methods successfully achieve baseline resolution between epinephrine and all identified degradation products, ensuring accurate quantitative analysis in the presence of stability-related impurities [13] [14].

Thermal Stability Profiling (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides comprehensive thermal characterization of epinephrine hydrochloride, revealing critical information about melting behavior, polymorphism, and thermal transitions [18] [19]. Literature values for the melting point of epinephrine hydrochloride report 157°C [20] [21], although specific salt forms may exhibit different melting characteristics.

The epinephrine malonate salt demonstrates a differential scanning calorimetry melting temperature maximum ranging from 101°C to 106°C [22] [23], illustrating how salt formation significantly affects thermal properties. These thermal transitions provide critical information for pharmaceutical processing and stability assessment.

Polymorphic investigations using differential scanning calorimetry reveal potential multiple crystal forms [18] [24]. Different preparation methods and crystallization conditions can lead to distinct polymorphic modifications with varying melting points, bioavailability, and dissolution characteristics [24].

Thermogravimetric Analysis

Thermogravimetric analysis characterizes the thermal stability and decomposition behavior of epinephrine hydrochloride under controlled heating conditions [25] [26]. Decomposition typically initiates around 155-170°C, marking the onset of thermal degradation processes [27] [28].

Mass loss patterns reveal multiple decomposition stages, with initial mass losses of 22% followed by subsequent losses of 77% in the higher temperature range [26]. These sequential mass loss events correspond to different degradation mechanisms and the formation of various decomposition products [26].

Thermal degradation products identified through coupled Thermogravimetric Analysis-Mass Spectrometry include adrenochrome and various oxidation products [27]. The formation of these degradation products depends significantly on the atmospheric conditions during heating, with air and nitrogen environments producing different decomposition pathways [26].

Thermal Stability Assessment

Thermal stability studies demonstrate that epinephrine hydrochloride remains stable up to approximately 150°C under controlled conditions without exposure to light and oxygen [29] [30] [31]. Beyond this temperature, significant degradation occurs, leading to complete compound decomposition and characteristic brown discoloration of solutions [31] [32].

Heating rate effects significantly influence the observed thermal behavior, with slower heating rates providing improved resolution of overlapping thermal events [18]. Typical differential scanning calorimetry experiments employ heating rates of 10°C/min, though rates ranging from 0.1-20°C/min may be used depending on the specific analytical requirements [18].

The thermal analysis data proves essential for predicting pharmaceutical stability, establishing appropriate storage conditions, and designing thermal processing parameters for drug product manufacturing [26] [24]. These thermal characterization studies provide fundamental data supporting regulatory submissions and quality control protocols [26].

Kinetic modeling of thermal decomposition data enables prediction of long-term stability and shelf-life determination [24]. Accelerated stability testing using elevated temperatures allows for rapid assessment of degradation kinetics without requiring extended real-time stability studies [24].

Purity

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/GELFILM/ BOTH AS MECHANICAL PROTECTIVE & AS TEMPORARY SUPPORTIVE STRUCTURE & REPLACEMENT MATRIX IN SURGICAL REPAIR OF DEFECTS IN MEMBRANES, SUCH AS DURA MATER & PLEURA. WHEN IMPLACED BETWEEN DAMAGED OR OPERATED STRUCTURES IT PREVENTS ADHESIONS.

GELATINE IS INCOMPLETE PROTEIN, SINCE IT LACKS CERTAIN NUMBER OF ESSENTIAL AMINO ACIDS, BUT IT IS ONE OF THE PLASMA SUBSTITUTES WHOSE PHYSICO-CHEMICAL PROPERTIES ARE CLOSEST TO THOSE OF HUMAN BLOOD.

/ZINC GELATIN USP/ MELTED & APPLIED IN MOLTEN STATE BETWEEN LAYERS OF BANDAGE TO ACT AS PROTECTIVE & TO SUPPORT VARICOSITIES & SIMILAR LESIONS OF LOWER LIMBS.

/ABSORBABLE GELATIN SPONGE USP/ HEMOSTATIC & COAGULANT USED TO CONTROL BLEEDING.

MEDICATION (VET): ORALLY, AS SOURCE OF ADDNL PROTEIN IN MALNUTRITION CASES, IN TREATMENT OF BRITTLE NAILS IN DOGS, & AS DEMULCENT. ... STERILE, NON-ANTIGENIC FORMS...FOR USE IN REPLACING LOST OR TRAUMATIZED DURA, FOR COVERING PERITONEAL OR PLEURAL DEFECTS, OR AS SPONGES FOR HEMOSTATIC CONTROL. POWDERED FORM...AVAIL FOR...ORAL...USE.

MEDICATION (VET): GELATIN IN FORM OF OPHTHALMIC GELFILM HAS BEEN USED AS INTRASCLERAL IMPLANT IN EYES OF CATS & RABBITS, & SHOWN TO BE ABSORBED WITH VERY LITTLE INFLAMMATORY REACTION.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Drug Warnings

APPLICATIONS: WHEN /GELFOAM/...IS PACKED INTO CAVITIES OR CLOSED TISSUE SPACES, CARE SHOULD BE EXERCISED TO AVOID OVERPACKING BECAUSE, AS MATERIAL ABSORBS FLUID, IT EXPANDS & MAY PRESS ON NEIGHBORING STRUCTURES.

ADVERSE EFFECTS OF PLASMA VOL EXPANDERS ARE DISCUSSED.

Use Classification

FOOD_ADDITIVE; -> JECFA Functional Classes

Cosmetics -> Film forming; Viscosity controlling

Methods of Manufacturing

HETEROGENEOUS MIXT OF WATER-SOL PROTEINS OF HIGH AVG MOL WT. GELATIN IS NOT FOUND IN NATURE BUT DERIVED FROM COLLAGEN (QV) BY HYDROLYTIC ACTION. OBTAINED BY BOILING SKIN, TENDONS, LIGAMENTS, BONES, ETC, WITH WATER.

General Manufacturing Information

PREFERRED TYPES.../OF GELATIN/...PIG OR CALF...BLOOM STRENGTH 175-250, & VISCOSITY IN 25-50 CENTIPOISE RANGE. ... GELATIN SHOULD BE GROUND TO PASS THROUGH NUMBER 60 US SCREEN WITH AMT THROUGH A NUMBER 325 LIMITED TO ABOUT 5%.

APPROX AMINO ACID CONTENT: GLYCINE 25.5%, ALANINE 8.7%, VALINE 2.5%, LEUCINE 3.2%, ISOLEUCINE 1.4%, CYSTINE & CYSTEINE 0.1%, METHIONINE 1.0%, PHENYLALANINE 2.2%, PROLINE 18.0%, HYDROXYPROLINE 14.1%, SERINE 0.4%, THREONINE 1.9%, TYROSINE 0.5%, ASPARTIC ACID 6.6%, GLUTAMIC ACID 11.4%...

APPROX AMINO ACID CONTENT: ...ARGININE 8.1%, LYSINE 4.1%, HISTIDINE 0.8%. TOTAL IS OVER 100% BECAUSE WATER IS INCORPORATED INTO MOLECULES OF INDIVIDUAL AMINO ACIDS. NUTRITIONALLY...INCOMPLETE PROTEIN LACKING TRYPTOPHAN & CONTAINING BUT SMALL AMT OF OTHER IMPORTANT AMINO ACIDS.

For more General Manufacturing Information (Complete) data for GELATIN (14 total), please visit the HSDB record page.

Analytic Laboratory Methods

QUALITATIVE TEST FOR DAIRY PRODUCTS.

TECHNIQUE FOR EXAM OF PHARMACEUTICAL GELATIN IS PRESENTED. TECHNIQUE INVOLVED ENZYME SOLUBILIZATION OF GELATIN WITH STERILE SOLN OF PROTEASE (PROTEINASE) PRIOR TO FILTRATION.

QUALITATIVE TEST FOR COTTAGE CHEESE.

Stability Shelf Life

PRESENCE OF EXCESSIVE FINES WILL CAUSE AGGLOMERATION & CAKING IN STORAGE

STABLE IN AIR WHEN DRY, SUBJECT TO MICROBIC DECOMP WHEN MOIST OR IN SOLN

Dates

2: Xing SG, Mao T. The use of local anaesthesia with epinephrine in the harvest and transfer of an extended Segmuller flap in the fingers. J Hand Surg Eur Vol. 2018 Jan 1:1753193418780560. doi: 10.1177/1753193418780560. [Epub ahead of print] PubMed PMID: 29871569.

3: Moritz S, Schoessler S. Steps to Stock: Keeping Students Safe With Fully Implemented Stock Epinephrine. NASN Sch Nurse. 2018 Jun 1:1942602X18774780. doi: 10.1177/1942602X18774780. [Epub ahead of print] PubMed PMID: 29870290.

4: Shaikh N, Dy P, Basnet A, Shah S. Uncommon presentation of a common disease: influenza A presenting as adult croup . BMJ Case Rep. 2018 Jun 4;2018. pii: bcr-2017-223974. doi: 10.1136/bcr-2017-223974. PubMed PMID: 29866674.

5: Ahmad AA, Yi LM, Ahmad AR. Plating of Distal Radius Fracture Using the Wide-Awake Anesthesia Technique. J Hand Surg Am. 2018 Jun 1. pii: S0363-5023(17)32074-9. doi: 10.1016/j.jhsa.2018.03.033. [Epub ahead of print] Review. PubMed PMID: 29866390.

6: Qian XK, Xia YL, Dou TY, Hou J, Ma H, Ge GB, Yang L, Bi XL. [The relationship between catechol O-methyltransferase and diseases]. Yao Xue Xue Bao. 2016 Apr;51(4):543-51. Chinese. PubMed PMID: 29859522.

7: Wasserman RL, Hague AR, Pence DM, Sugerman RW, Silvers SK, Rolen JG, Herbert M. Real World Experience With Peanut Oral Immunotherapy: Lessons Learned From 270 Patients. J Allergy Clin Immunol Pract. 2018 May 30. pii: S2213-2198(18)30345-3. doi: 10.1016/j.jaip.2018.05.023. [Epub ahead of print] PubMed PMID: 29859333.

8: Léopold V, Gayat E, Pirracchio R, Spinar J, Parenica J, Tarvasmäki T, Lassus J, Harjola VP, Champion S, Zannad F, Valente S, Urban P, Chua HR, Bellomo R, Popovic B, Ouweneel DM, Henriques JPS, Simonis G, Lévy B, Kimmoun A, Gaudard P, Basir MB, Markota A, Adler C, Reuter H, Mebazaa A, Chouihed T. Epinephrine and short-term survival in cardiogenic shock: an individual data meta-analysis of 2583 patients. Intensive Care Med. 2018 Jun 1. doi: 10.1007/s00134-018-5222-9. [Epub ahead of print] Review. PubMed PMID: 29858926.

9: Jouffroy R, Saade A, Alexandre P, Philippe P, Carli P, Vivien B. Epinephrine administration in non-shockable out-of-hospital cardiac arrest. Am J Emerg Med. 2018 May 25. pii: S0735-6757(18)30435-2. doi: 10.1016/j.ajem.2018.05.055. [Epub ahead of print] PubMed PMID: 29857945.

10: Chen L, Tsui MMP, Shi Q, Hu C, Wang Q, Zhou B, Lam PKS, Lam JCW. Accumulation of perfluorobutane sulfonate (PFBS) and impairment of visual function in the eyes of marine medaka after a life-cycle exposure. Aquat Toxicol. 2018 May 25;201:1-10. doi: 10.1016/j.aquatox.2018.05.018. [Epub ahead of print] PubMed PMID: 29857243.

11: Diebel ME, Martin JV, Diebel LN, Liberati DM. Acute hyperglycemia exacerbates trauma induced endothelial and glycocalyx injury: An in vitro model. J Trauma Acute Care Surg. 2018 May 30. doi: 10.1097/TA.0000000000001993. [Epub ahead of print] PubMed PMID: 29851906.

12: Portaro S, Gugliandolo A, Scionti D, Cammaroto S, Morabito R, Leonardi S, Fraggetta F, Bramanti P, Mazzon E. When dysphoria is not a primary mental state: A case report of the role of the aromatic L-aminoacid decarboxylase. Medicine (Baltimore). 2018 Jun;97(22):e10953. doi: 10.1097/MD.0000000000010953. PubMed PMID: 29851841.

13: Bylund W, Delahanty L, Cooper M. The Case of Ketamine Allergy. Clin Pract Cases Emerg Med. 2017 Oct 3;1(4):323-325. doi: 10.5811/cpcem.2017.7.34405. eCollection 2017 Nov. PubMed PMID: 29849335; PubMed Central PMCID: PMC5965205.

14: Bostick DS, McCurdy MT. Catecholamine-induced Ischemic Necrosis of the Hand. Clin Pract Cases Emerg Med. 2017 Jul 14;1(3):270-271. doi: 10.5811/cpcem.2017.4.33513. eCollection 2017 Aug. PubMed PMID: 29849314; PubMed Central PMCID: PMC5965190.

15: Chou AK, Chiu CC, Chen YW, Wang JJ, Hung CH. Phentolamine Reverses Epinephrine-Enhanced Skin Antinociception of Dibucaine in Rats. Anesth Analg. 2018 May 25. doi: 10.1213/ANE.0000000000003421. [Epub ahead of print] PubMed PMID: 29847381.

16: Wu C, Ma W, Cen Q, Cai Q, Wang J, Cao Y. A comparison of the incidence of supraventricular arrhythmias between thoracic paravertebral and intercostal nerve blocks in patients undergoing thoracoscopic surgery: A randomised trial. Eur J Anaesthesiol. 2018 May 29. doi: 10.1097/EJA.0000000000000837. [Epub ahead of print] PubMed PMID: 29847363.

17: Malisch JL, Bennett DJ, Davidson BA, Wenker EE, Suzich RN, Johnson EE. Stress-Induced Hyperglycemia in White-Throated and White-Crowned Sparrows: A New Technique for Rapid Glucose Measurement in the Field. Physiol Biochem Zool. 2018 Jul/Aug;91(4):943-949. doi: 10.1086/698536. PubMed PMID: 29847208.

18: Snow SJ, Henriquez AR, Costa DL, Kodavanti UP. Neuroendocrine regulation of air pollution health effects: Emerging insights. Toxicol Sci. 2018 May 28. doi: 10.1093/toxsci/kfy129. [Epub ahead of print] PubMed PMID: 29846720.

19: Wu Y, Zeng Y, Bao X, Xiong H, Fan X, Shen B. Application of tranexamic acid and diluted epinephrine in primary total hip arthroplasty. Blood Coagul Fibrinolysis. 2018 May 24. doi: 10.1097/MBC.0000000000000743. [Epub ahead of print] PubMed PMID: 29846276.

20: Gough CJR, Nolan JP. The role of adrenaline in cardiopulmonary resuscitation. Crit Care. 2018 May 29;22(1):139. doi: 10.1186/s13054-018-2058-1. Review. PubMed PMID: 29843791; PubMed Central PMCID: PMC5975505.